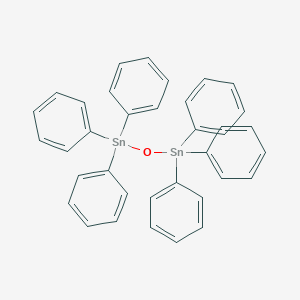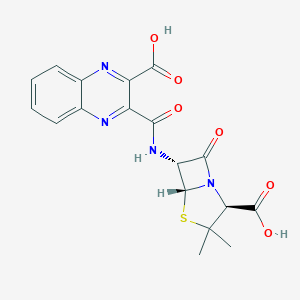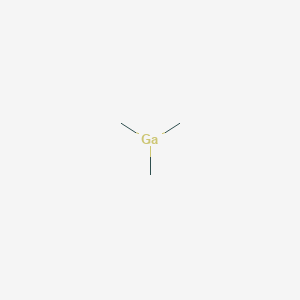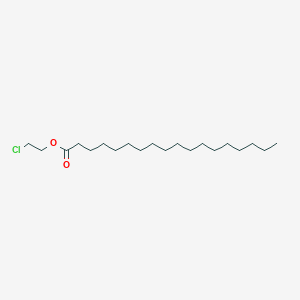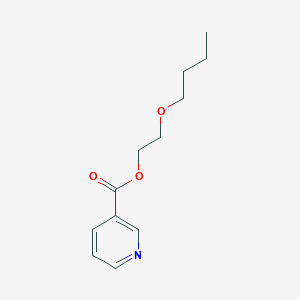
Nicoboxil
描述
尼可酰胺丁醇酯是一种小分子化合物,以其在局部止痛剂配方中的应用而闻名。它主要用于治疗急性背痛和其他肌肉骨骼不适。尼可酰胺丁醇酯通常与辣椒素类物质非诺酰胺合用,以增强其治疗效果。 这两种化合物的组合特别有效地为与风湿病、关节炎、腰痛、肌肉疼痛、扭伤和拉伤相关的疼痛提供暂时缓解 .
准备方法
合成路线和反应条件: 尼可酰胺丁醇酯,化学名为 2-丁氧乙基烟酸酯,通过烟酸与 2-丁氧乙醇的酯化反应合成。该反应通常涉及使用强酸催化剂,例如硫酸,以促进酯化过程。 该反应在回流条件下进行,以确保反应物完全转化为所需的酯产物 .
工业生产方法: 在工业环境中,尼可酰胺丁醇酯的生产遵循类似的合成路线,但在更大规模上进行。该工艺涉及将烟酸和 2-丁氧乙醇连续添加到含有酸催化剂的反应器中。 然后将反应混合物加热至回流,酯产物通过蒸馏连续分离和纯化 .
化学反应分析
反应类型: 尼可酰胺丁醇酯经历几种类型的化学反应,包括水解、氧化和取代反应。
常用试剂和条件:
水解: 尼可酰胺丁醇酯在水和酸或碱催化剂的存在下可以水解,生成烟酸和 2-丁氧乙醇。该反应通常在温和条件下进行。
氧化: 尼可酰胺丁醇酯可以进行氧化反应,特别是在丁氧乙基部分,导致形成各种氧化产物。
主要形成的产物:
水解产物: 烟酸和 2-丁氧乙醇。
氧化产物: 尼可酰胺丁醇酯的各种氧化衍生物。
取代产物: 丁氧乙基被其他官能团取代的化合物.
科学研究应用
尼可酰胺丁醇酯在各个领域具有多种科学研究应用:
化学:
- 用作酯化和水解反应研究的模型化合物。
- 研究了其在不同化学条件下的反应性和稳定性 .
生物学:
- 研究其对细胞过程的影响,以及其在疼痛管理中作为治疗剂的潜力。
- 用于研究局部止痛剂的作用机制 .
医学:
- 广泛用于局部止痛霜和软膏的配方,用于治疗急性或慢性疼痛。
- 研究了其提供疼痛缓解的潜力,与口服止痛剂相比,其全身性副作用最小 .
工业:
- 用于生产非处方止痛产品。
- 用于开发局部止痛剂的新配方和递送系统 .
作用机制
尼可酰胺丁醇酯起着一种发红剂的作用,这意味着它会引起毛细血管扩张,并增加局部血液流量。这种血流量增加会导致温暖的感觉,并有助于缓解疼痛。 尼可酰胺丁醇酯作用的确切分子靶点和途径尚未完全阐明,但据信它与血管系统相互作用,以促进血管舒张 .
相似化合物的比较
尼可酰胺丁醇酯通常与其他局部止痛剂进行比较,特别是那些含有辣椒素类物质(如非诺酰胺)的止痛剂。
类似化合物:
非诺酰胺: 一种辣椒素类物质,与尼可酰胺丁醇酯协同作用,增强止痛效果。
辣椒素: 另一种用于局部止痛剂的辣椒素类物质,具有止痛特性。
水杨酸甲酯: 局部止痛剂中的常见成分,通过类似的增加血流机制提供止痛效果.
独特性: 尼可酰胺丁醇酯的独特之处在于它能够提供有效的止痛效果,同时全身吸收量最小,从而降低了全身副作用的风险。 它与非诺酰胺的组合具有协同作用,使其成为许多局部止痛剂配方的首选 .
属性
IUPAC Name |
2-butoxyethyl pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJRISIINLJVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057635 | |
| Record name | Nicoboxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments. | |
| Record name | Nicoboxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12911 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13912-80-6, 1322-29-8 | |
| Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicoboxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicoboxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12911 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicoboxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicoboxil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOBOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


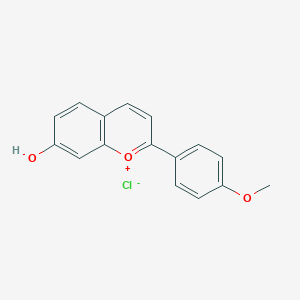
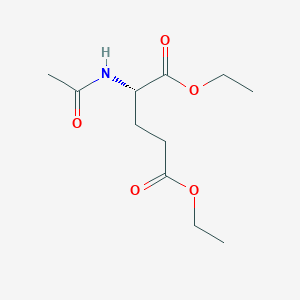
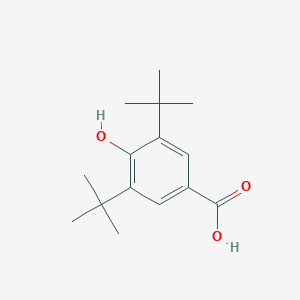
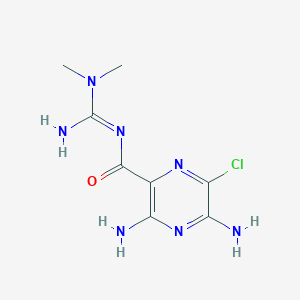
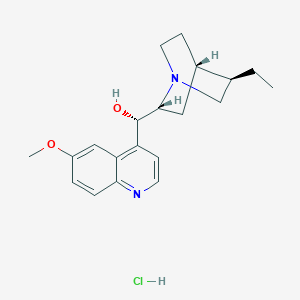
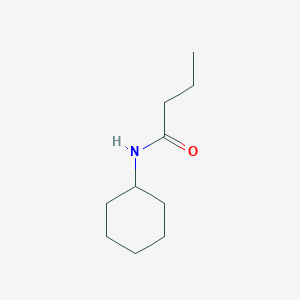
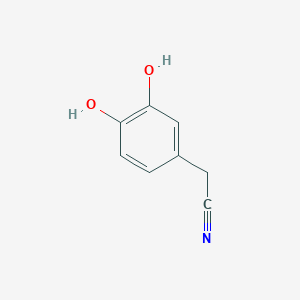
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)
